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Cat. No.: B15144598
Get Quote
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Topic: Efficacy of BAY 1003803 and Related Anti-Inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes provide generalized protocols. Researchers should
optimize these protocols for their specific cell types and experimental conditions.

Introduction: Understanding BAY 1003803

BAY 1003803 is a non-steroidal glucocorticoid receptor (GR) agonist.[1] It is designed for the

topical treatment of inflammatory skin conditions such as psoriasis or severe atopic dermatitis.
Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates

the expression of genes involved in inflammation.

Glucocorticoids primarily exert their anti-inflammatory effects through two main pathways:

o Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory
transcription factors like Nuclear Factor-kappa B (NF-kB) and Activator Protein-1 (AP-1). This
is considered the primary mechanism for their anti-inflammatory effects.
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e Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GRES)
in the promoter regions of genes, leading to the increased expression of anti-inflammatory
proteins and also proteins associated with metabolic side effects.

Selective Glucocorticoid Receptor Agonists (SEGRAS) like BAY 1003803 are developed to
preferentially induce transrepression over transactivation, aiming for a better safety profile with
reduced side effects. The following cell-based assays are designed to evaluate the efficacy of
BAY 1003803 and other GR agonists by measuring their ability to engage the GR, inhibit
inflammatory signaling, and modulate immune cell responses.

Glucocorticoid Receptor Signaling Pathway

The diagram below illustrates the generalized signaling pathway for glucocorticoid receptor
agonists.
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Caption: Glucocorticoid Receptor (GR) signaling pathway.
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Data Presentation: Efficacy of Glucocorticoid
Receptor Agonists

The following tables summarize representative quantitative data for the efficacy of
glucocorticoid receptor agonists in various cell-based assays. Note: Specific data for BAY
1003803 is not publicly available. Data for the well-characterized glucocorticoid,
Dexamethasone, is provided for illustrative purposes.

Table 1: Inhibition of NF-kB Activity by Dexamethasone

. Dexamethason
Cell Line Assay Type Parameter Reference
e ICso (M)
Inhibition of
3xKB Reporter
A549 Reporter 0.5x10-° [2]
Assay .
Activity

| THP-1 (macrophages) | NF-kB Luciferase Reporter | Inhibition of Reporter Activity | ~1 x 10~8
(3] |

Table 2: Inhibition of Cytokine Release by Dexamethasone

Cytokine Dexamethason
Cell Type Parameter Reference
Measured e ECso (M)
Inhibition of
A549 GM-CSF 2.2x107° [2]
Release

| PBMC | IL-6, IL-10 | Inhibition of Release | < 1078 |[4] |

Table 3: Glucocorticoid Receptor Activation by Dexamethasone

Dexamethason

Cell Line Assay Type Parameter Reference
e ECso (M)
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| tGFP-hGR HEK293 | Nuclear Translocation | Translocation to Nucleus | 6 x 10710 | |

Table 4: Inhibition of T-Cell Proliferation by Dexamethasone

Dexamethason

Cell Type Stimulation Parameter Reference
e ICso (M)

| PBMC | Concanavalin A | Inhibition of Proliferation | < 108 (Sensitive Subjects) |[4] |

Experimental Protocols
Glucocorticoid Receptor (GR) Nuclear Translocation
Assay

This assay visually confirms that BAY 1003803 can activate the GR, causing it to translocate

from the cytoplasm to the nucleus.

Workflow Diagram:

GR Nuclear Translocation Assay Workflow

Click to download full resolution via product page
Caption: Workflow for GR Nuclear Translocation Assay.

Methodology:

e Cell Line: U20S cells stably expressing human GR fused to Green Fluorescent Protein
(EGFP-GR).

o Materials:
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o EGFP-GR expressing U20S cells

o 96-well imaging plates (black, clear bottom)

o Cell culture medium (e.g., DMEM with 10% FBS)

o BAY 1003803 and Dexamethasone (positive control)
o Paraformaldehyde (PFA) for fixing

o Hoechst 33342 stain for nuclei

o Phosphate-Buffered Saline (PBS)

o High Content Imaging System

Procedure:

o Cell Seeding: Seed EGFP-GR U20S cells into a 96-well imaging plate at a density that
will result in a 70-80% confluent monolayer the next day.

o Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO:z incubator.

o Compound Preparation: Prepare a serial dilution of BAY 1003803. Also, prepare dilutions
of Dexamethasone as a positive control and a vehicle control (e.g., 0.1% DMSO).

o Treatment: Remove the culture medium and add the medium containing the test
compounds and controls to the respective wells.

o Incubation: Incubate the plate for 1-2 hours at 37°C.
o Fixing and Staining:
» Gently wash the cells with PBS.
» Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

s \Wash twice with PBS.
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» Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.

= \Wash twice with PBS.

o Imaging: Acquire images using a High Content Imaging system, capturing both the GFP
(GR) and Hoechst (nucleus) channels.

o Data Analysis: Use image analysis software to quantify the average fluorescence intensity
of EGFP-GR in the nucleus versus the cytoplasm. Calculate the ratio or difference
between nuclear and cytoplasmic intensity. Plot the dose-response curve and calculate the
ECso value, which is the concentration that produces 50% of the maximal translocation
effect.

NF-kB Inhibition Reporter Assay

This assay measures the ability of BAY 1003803 to inhibit the activity of the pro-inflammatory
transcription factor NF-kB.

Workflow Diagram:

NF-kB Inhibition Reporter Assay Workflow

Click to download full resolution via product page

Caption: Workflow for NF-kB Inhibition Reporter Assay.

Methodology:

o Cell Line: HEK293 or HelLa cells stably transfected with a luciferase reporter gene under the
control of an NF-kB response element.

o Materials:
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o NF-KB reporter cell line

o 96-well plates (white, solid bottom for luminescence)

o Cell culture medium

o BAY 1003803 and Dexamethasone

o Inflammatory stimulus (e.g., TNF-a at 10 ng/mL or IL-1[3)

o Luciferase assay reagent (e.g., Bright-Glo™)

Luminometer

[¢]

Procedure:

[¢]

Cell Seeding: Seed the NF-kB reporter cells in a 96-well white plate and allow them to
attach overnight.

o Pre-treatment: Treat the cells with a serial dilution of BAY 1003803 or controls for 1 hour
prior to stimulation. Include wells for "no stimulus” and "stimulus only" controls.

o Stimulation: Add the inflammatory stimulus (e.g., TNF-a) to all wells except the "no
stimulus" control.

o Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase expression.

o Lysis and Detection:

» Equilibrate the plate and luciferase reagent to room temperature.

» Add the luciferase assay reagent to each well, which lyses the cells and provides the
substrate for the luciferase enzyme.

» |ncubate for 5-10 minutes to stabilize the luminescent signal.

o Measurement: Read the luminescence on a plate reader.

o Data Analysis:
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» Normalize the data by setting the "stimulus only" control to 100% activity and the "no

stimulus” control to 0%.
» Calculate the percentage inhibition for each concentration of BAY 1003803.

» Plot the dose-response curve and determine the ICso value, the concentration that
causes 50% inhibition of NF-kB activity.

Cytokine Release Assay

This assay quantifies the ability of BAY 1003803 to suppress the production and release of pro-
inflammatory cytokines from immune cells.

Workflow Diagram:

Cytokine Release Assay Workflow

Click to download full resolution via product page
Caption: Workflow for Cytokine Release Assay.

Methodology:

e Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immmune cell
line (e.g., THP-1).

o Materials:
o PBMCs isolated via Ficoll-Paque density gradient

o RPMI-1640 medium with 10% FBS
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o 96-well cell culture plates
o BAY 1003803 and Dexamethasone

o Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes; anti-CD3/CD28 antibodies for T-
cells)

o ELISA kits or Cytometric Bead Array (CBA) for specific cytokines (e.g., IL-6, TNF-a, IFN-y)

o Plate reader or flow cytometer

e Procedure:

o Cell Preparation: Isolate PBMCs from fresh human blood. Resuspend cells in culture
medium at a desired concentration (e.g., 1 x 10° cells/mL).

o Seeding: Add the cell suspension to the wells of a 96-well plate.

o Treatment: Add serial dilutions of BAY 1003803 and controls to the cells.
o Stimulation: Add the appropriate stimulant to induce cytokine production.
o Incubation: Culture the cells for 24 to 48 hours at 37°C.

o Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the
supernatant.

o Cytokine Quantification: Measure the concentration of the desired cytokines in the
supernatant using a multiplex method like CBA or individual ELISAs, following the
manufacturer's instructions.

o Data Analysis: Calculate the percentage inhibition of cytokine release for each
concentration of the test compound compared to the stimulated control. Determine the
ICso for the inhibition of each cytokine.

T-Cell Proliferation Assay
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This assay assesses the immunosuppressive activity of BAY 1003803 by measuring its effect

on the proliferation of activated T-cells.

Workflow Diagram:
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Caption: Workflow for T-Cell Proliferation Assay.

Methodology:

e Cell Type: Human PBMCs.

o Materials:

[¢]

o

[e]

(¢]

[¢]

[¢]

[e]

PBMCs

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

RPMI-1640 medium with 10% FBS

96-well U-bottom plates

BAY 1003803 and Dexamethasone

T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)

Flow cytometer

e Procedure:
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o Cell Labeling: Isolate PBMCs and label them with CFSE dye according to the
manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between
daughter cells upon cell division, leading to a halving of fluorescence intensity with each
generation.

o Seeding: Plate the CFSE-labeled cells in a 96-well plate.
o Treatment: Add serial dilutions of BAY 1003803 and controls.

o Stimulation: Add a T-cell mitogen to stimulate proliferation. Include unstimulated and
stimulated controls.

o Incubation: Culture for 3 to 5 days to allow for several rounds of cell division.

o Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the
fluorescence intensity of the CFSE dye in the T-cell population (e.g., gated on CD3+ cells).

o Data Analysis: Proliferating cells will show successive peaks with reduced fluorescence
intensity. Quantify the percentage of cells that have divided. Calculate the percentage
inhibition of proliferation for each compound concentration relative to the stimulated
control. Determine the ICso value.

Addendum: Cell-Based Assays for ATR Inhibitors

For researchers interested in the Ataxia Telangiectasia and Rad3-related (ATR) kinase
pathway, which is distinct from the glucocorticoid receptor pathway, the following assays are
relevant for evaluating the efficacy of ATR inhibitors. ATR is a critical regulator of the DNA
damage response (DDR), and its inhibition is a therapeutic strategy in oncology.

ATR Signaling Pathway in Response to Replication
Stress
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Caption: Simplified ATR signaling pathway.

Data Presentation: Efficacy of Representative ATR

Inhibitors
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Table 5: Cell Viability (ICso0) of Representative ATR Inhibitors

Cell Line Cancer Type ATR Inhibitor ICso0 (HM) Reference
Colon

HCT116 . AZD6738 21 [2]
Carcinoma

| HT29 | Colorectal Adenocarcinoma | AZD6738 | =1 |[2] |

Table 6: Pharmacodynamic Marker Modulation by ATR Inhibitor (VE-822)

Cell Line Treatment Parameter Outcome Reference
Liposarcoma Doxorubicin + p-Chk1 Significant 2]
Cells VE-822 (Ser345) decrease

| Liposarcoma Cells | Doxorubicin + VE-822 | yH2AX Foci | Significant increase [[2] |

Key Experimental Protocols for ATR Inhibitors

o Cell Viability Assay (e.g., CellTiter-Glo®): Measures the cytotoxic or cytostatic effects of the
ATR inhibitor. Cells are seeded in 96-well plates, treated with a dose range of the inhibitor,
and incubated for 72-120 hours. Cell viability is measured via a luminescent readout that
guantifies ATP levels. ICso values are calculated.

o Western Blot for Phospho-Chk1 (p-Chk1): Confirms on-target activity by measuring the
phosphorylation of ATR's primary downstream target, Chk1. Cells are treated with a DNA
damaging agent (e.g., hydroxyurea) to activate the ATR pathway, with or without the ATR
inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for p-Chk1l
(Ser345) and total Chkl. A potent ATR inhibitor will reduce the p-Chk1 signal.

e Immunofluorescence for yH2AX Foci: Assesses the induction of DNA double-strand breaks,
a consequence of ATR inhibition leading to replication fork collapse. Cells are grown on
coverslips, treated with the ATR inhibitor (often in combination with a replication stress-
inducing agent), and then fixed, permeabilized, and stained with an antibody against yH2AX.
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The formation of distinct nuclear foci is visualized and quantified using a fluorescence
microscope. An increase in YH2AX foci indicates an accumulation of DNA damage.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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